Foropafant fumarate
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Overview
Description
Foropafant fumarate is a compound developed by Sanofi as a platelet-activating factor (PAF) antagonist. It was initially investigated for its potential therapeutic applications in treating conditions such as asthma, thrombosis, and ulcerative colitis. Despite its promising pharmacological profile, the development of this compound was discontinued due to a lack of efficacy .
Preparation Methods
The synthesis of foropafant fumarate involves several steps, starting with the preparation of the core structure and subsequent functionalization. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of foropafant is synthesized through a series of reactions involving the formation of a thiazole ring and the attachment of various substituents.
Functionalization: The core structure is further functionalized by introducing specific groups that enhance its activity as a PAF antagonist.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity and yield
Industrial production methods for this compound would involve scaling up these synthetic routes while optimizing reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Foropafant fumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to modify the pharmacological properties of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: As a PAF antagonist, foropafant fumarate has been used in studies to understand the role of PAF in various chemical processes.
Biology: The compound has been investigated for its effects on cellular signaling pathways and its potential to modulate immune responses.
Medicine: this compound was initially developed for the treatment of asthma, thrombosis, and ulcerative colitis. Although its development was discontinued, it remains a valuable tool in research to understand the mechanisms of these diseases.
Industry: The compound’s ability to inhibit PAF-induced aggregation of platelets makes it a potential candidate for developing new therapeutic agents
Mechanism of Action
Foropafant fumarate exerts its effects by antagonizing the platelet-activating factor receptor. This receptor is involved in various physiological processes, including inflammation and thrombosis. By binding to the receptor, this compound prevents PAF from exerting its effects, thereby reducing inflammation and platelet aggregation. The molecular targets and pathways involved include the PAF receptor and downstream signaling pathways that mediate inflammatory responses .
Comparison with Similar Compounds
Foropafant fumarate is unique in its high potency and selectivity as a PAF antagonist. Similar compounds include:
Ginkgolide B: Another PAF antagonist derived from Ginkgo biloba, which has been studied for its neuroprotective effects.
Lexipafant: A synthetic PAF antagonist that has been investigated for its potential in treating acute pancreatitis.
Compared to these compounds, this compound exhibits a higher affinity for the PAF receptor and greater selectivity, making it a valuable tool for research and potential therapeutic applications .
Properties
CAS No. |
136470-45-6 |
---|---|
Molecular Formula |
C32H44N4O4S |
Molecular Weight |
580.8 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;N,N-dimethyl-N'-(pyridin-3-ylmethyl)-N'-[4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl]ethane-1,2-diamine |
InChI |
InChI=1S/C28H40N4S.C4H4O4/c1-19(2)23-14-24(20(3)4)27(25(15-23)21(5)6)26-18-33-28(30-26)32(13-12-31(7)8)17-22-10-9-11-29-16-22;5-3(6)1-2-4(7)8/h9-11,14-16,18-21H,12-13,17H2,1-8H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
VVMIAYBAROQMMT-WLHGVMLRSA-N |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CSC(=N2)N(CCN(C)C)CC3=CN=CC=C3)C(C)C.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CSC(=N2)N(CCN(C)C)CC3=CN=CC=C3)C(C)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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